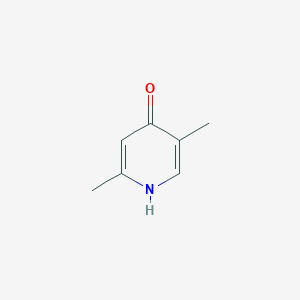

2,5-Dimethylpyridin-4-ol

CAS No.: 22279-59-0

Cat. No.: VC3865362

Molecular Formula: C7H9NO

Molecular Weight: 123.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22279-59-0 |

|---|---|

| Molecular Formula | C7H9NO |

| Molecular Weight | 123.15 g/mol |

| IUPAC Name | 2,5-dimethyl-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C7H9NO/c1-5-4-8-6(2)3-7(5)9/h3-4H,1-2H3,(H,8,9) |

| Standard InChI Key | OLINSIUACRWWGQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)C(=CN1)C |

| Canonical SMILES | CC1=CC(=O)C(=CN1)C |

Introduction

Key Findings

2,5-Dimethylpyridin-4-ol (CAS 22279-59-0) is a substituted pyridine derivative characterized by hydroxyl and methyl functional groups at positions 4, 2, and 5 on the aromatic ring. This compound exhibits moderate polarity due to its hydroxyl group, with a molecular weight of 123.16 g/mol and a boiling point of 340.8°C . It is primarily utilized in research and development settings, particularly in pharmaceutical and materials science applications, though its commercial use is restricted to supervised laboratory environments . Hazard assessments classify it as a skin and eye irritant, necessitating stringent handling protocols .

Chemical Identity and Structural Features

Molecular Characteristics

2,5-Dimethylpyridin-4-ol belongs to the pyridinol family, featuring a six-membered aromatic ring with nitrogen at position 1. Its IUPAC name, 2,5-dimethyl-1H-pyridin-4-one, reflects the ketone tautomer, though it predominantly exists in the enolic form under standard conditions . The molecular formula is C₇H₉NO, with the following structural attributes:

-

Methyl groups at positions 2 and 5 introduce steric hindrance and electron-donating effects.

-

Hydroxyl group at position 4 enhances acidity (pKa ≈ 8–10) and enables hydrogen bonding .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 123.16 g/mol |

| Boiling Point | 340.8 ± 37.0°C (760 mmHg) |

| Density | 1.1 ± 0.1 g/cm³ |

| Canonical SMILES | CC1=CC(=O)C(=CN1)C |

| Solubility | Limited data; soluble in polar organic solvents (inferred) |

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in bioactive molecules. For example:

-

Coordination Chemistry: The hydroxyl group acts as a ligand for metal ions, facilitating the synthesis of catalysts or metallodrugs.

-

Drug Precursors: Methyl and hydroxyl substituents are common in antitumor and antimicrobial agents, though direct evidence of 2,5-Dimethylpyridin-4-ol’s bioactivity is lacking .

Materials Science

Pyridinols are explored as:

-

Corrosion Inhibitors: Adsorption onto metal surfaces via lone pairs from nitrogen and oxygen.

-

Polymer Additives: Stabilizers in resins due to antioxidant properties .

| Measure | Protocol |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, lab coat, eye protection |

| Ventilation | Use in fume hoods or well-ventilated areas |

| First Aid | Rinse skin/eyes with water; seek medical attention for persistent symptoms |

Comparison with Structural Analogs

Substituent Effects on Reactivity

Compared to derivatives like 3-Chloro-2,5-dimethylpyridin-4-ol (excluded per user guidelines), 2,5-Dimethylpyridin-4-ol lacks electronegative halogens, reducing electrophilic substitution reactivity. Methyl groups enhance lipophilicity, making it more soluble in organic solvents than hydroxyl-rich analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume